Product packaging for Chloro(chloromethyl)dimethylsilane(Cat. No.:CAS No. 1719-57-9)

Chloro(chloromethyl)dimethylsilane

Cat. No.: B161097
CAS No.: 1719-57-9
M. Wt: 143.08 g/mol
InChI Key: ITKVLPYNJQOCPW-UHFFFAOYSA-N
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Description

Significance within Organosilicon Compound Precursors

Chloro(chloromethyl)dimethylsilane serves as a fundamental precursor for a diverse range of organosilicon compounds. Its bifunctional nature, with two reactive chlorine atoms at different positions, allows for sequential and selective reactions. This dual reactivity is instrumental in creating more complex molecules. For instance, it is a key starting material for synthesizing other functionalized silanes by reacting with various nucleophiles. smolecule.comorgsyn.org The chloromethyl group, in particular, enables the introduction of a reactive site for further chemical modifications, leading to the production of silicon-based polymers with pendent functional groups. smolecule.com These tailored polymers are valuable as starting materials for creating materials with specific, desired properties. smolecule.com

Role in the Synthesis of Functionalized Materials

The unique chemical structure of this compound makes it an essential component in the synthesis of a variety of functionalized materials with enhanced properties. chemimpex.com These materials find applications across numerous industries, including automotive, electronics, construction, and pharmaceuticals. nbinno.cominnospk.com

Key applications include:

Silicone Polymers: It acts as a crosslinking agent in the production of silicone elastomers, which exhibit excellent mechanical properties, high-temperature resistance, and good electrical insulation. innospk.com These are used in gaskets, seals, and hoses. innospk.com

Coupling Agents: The compound is used to produce silane (B1218182) coupling agents that improve the adhesion between organic polymers and inorganic substrates. chemimpex.comsmolecule.com This is critical in the manufacturing of composite materials for the automotive and aerospace industries. chemimpex.com

Surface Modification: It is employed to modify the surfaces of materials like glass, metals, and polymers, enhancing properties such as hydrophobicity and chemical resistance. chemimpex.com This is valuable for coatings and sealants. chemimpex.com

Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical and agrochemical products. nbinno.com

Evolution of Chloromethylsilane Synthesis Methodologies

The methods for synthesizing chloromethylsilanes have evolved significantly, driven by the increasing industrial demand for silicon-based materials.

Historical Perspectives on Organosilicon Synthesis

The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. sbfchem.comwikipedia.org Early research in the 20th century by Frederic Kipping involved the use of Grignard reagents to create alkyl and aryl silanes, laying the groundwork for the future silicone industry. wikipedia.orgrichsilicone.com This period saw the synthesis of many simple organosilicon compounds and the discovery of cyclic and linear polysiloxanes. sbfchem.com

Direct Synthesis and Industrial Relevance

The primary industrial method for producing chloromethylsilanes today is the Müller-Rochow Direct Process, developed independently by Eugene G. Rochow and Richard Müller in the 1940s. smolecule.comwikipedia.org This process involves the direct reaction of elemental silicon with chloromethane (B1201357) in the presence of a copper catalyst at high temperatures. wikipedia.orguni-wuppertal.de

The direct process is highly significant for several reasons:

Efficiency: It allows for the large-scale, continuous production of a mixture of methylchlorosilanes. wikipedia.org

Versatility: While dimethyldichlorosilane is the primary product, other valuable chlorosilanes like trimethylsilyl (B98337) chloride and methyltrichlorosilane (B1216827) are also formed and can be separated by fractional distillation. wikipedia.orgwikipedia.org

Economic Viability: It is the most economical route for the industrial production of the monomeric starting materials for silicones. researchgate.net

Modifications and alternative synthesis routes for specific chloromethylsilanes have also been developed. For example, this compound can be synthesized through the chlorination of chlorotrimethylsilane (B32843) using sulfuryl chloride and a radical initiator like benzoyl peroxide. niscair.res.in Another method involves the reaction of diazomethane (B1218177) with dichlorodimethylsilane (B41323). niscair.res.in

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1719-57-9 chemimpex.com
Molecular Formula C₃H₈Cl₂Si chemimpex.com
Molecular Weight 143.09 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid chemimpex.comcymitquimica.com
Boiling Point 114 °C at 752 mmHg sigmaaldrich.com
Density 1.086 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.437 sigmaaldrich.com

Key Synthesis Reactions of this compound

Reaction TypeReactantsCatalyst/ConditionsProduct
Chlorination Chlorotrimethylsilane, Sulfuryl chlorideBenzoyl peroxide, refluxThis compound niscair.res.in
Methylation Dichlorodimethylsilane, Diazomethane-10°CThis compound niscair.res.in
Grignard Reaction This compound, Phenylmagnesium bromideZinc chloride(Chloromethyl)dimethylphenylsilane orgsyn.org
Transsilylation Pyrrole (B145914), Hexamethyldisilazane (B44280)/Chloro(chloromethyl)dimethylsilane-1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8Cl2Si B161097 Chloro(chloromethyl)dimethylsilane CAS No. 1719-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-(chloromethyl)-dimethylsilane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ITKVLPYNJQOCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061911
Record name Silane, chloro(chloromethyl)dimethyl-
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Molecular Weight

143.08 g/mol
Source PubChem
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Physical Description

Liquid
Record name Silane, chloro(chloromethyl)dimethyl-
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CAS No.

1719-57-9
Record name Chloro(chloromethyl)dimethylsilane
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Record name Silane, chloro(chloromethyl)dimethyl-
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Record name Silane, chloro(chloromethyl)dimethyl-
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Record name Silane, chloro(chloromethyl)dimethyl-
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Record name Chloro(chloromethyl)dimethylsilane
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Advanced Synthetic Methodologies and Chemical Transformations of Chloro Chloromethyl Dimethylsilane

Regioselective Synthesis Strategies for Chloro(chloromethyl)dimethylsilane

The regioselective synthesis of this compound is crucial for its application as a building block in organic and materials chemistry. Various strategies have been developed to achieve this, each with distinct advantages and reaction conditions.

Approaches Involving Chloromethylmethyldichlorosilane

A prominent method for the synthesis of this compound involves the selective methylation of Chloromethylmethyldichlorosilane. This precursor, which contains two chlorine atoms attached to the silicon center, can be selectively reacted to replace one chlorine atom with a methyl group.

One effective approach utilizes trimethyl orthoformate in the presence of methanol (B129727). google.com In this process, Chloromethylmethyldichlorosilane is added to a mixture of trimethyl orthoformate and methanol under controlled temperatures, typically between 40 and 60 °C. google.com The reaction proceeds with high efficiency, affording the desired this compound in excellent yields and purity after distillation. google.com This method is advantageous due to its mild reaction conditions, high yields, and the relative ease of operation and product purification. google.com

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
ChloromethylmethyldichlorosilaneTrimethyl orthoformateMethanol4049799 google.com
ChloromethylmethyldichlorosilaneTrimethyl orthoformateMethanol50198100 google.com
ChloromethylmethyldichlorosilaneTrimethyl orthoformateMethanol60299100 google.com

Low-Temperature Organolithium-Mediated Pathways

Organolithium reagents are powerful nucleophiles widely used in the formation of carbon-silicon bonds. orgsyn.orgwikipedia.org In principle, the synthesis of this compound could be envisioned via the reaction of a dichlorosilane (B8785471) with a suitable organolithium species at low temperatures to ensure regioselectivity. The high reactivity of organolithium reagents, however, presents a significant challenge in achieving selective monosubstitution, as over-alkylation can readily occur. orgsyn.org

The reactions of chlorosilanes with organolithium reagents generally proceed smoothly, but their high reactivity can limit functional group compatibility. orgsyn.org For difunctional molecules like this compound, pathways often focus on its reactions rather than its direct synthesis using these highly reactive agents. For instance, the formation of functionalized organometallic reagents often requires low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. researchgate.net While specific, high-yield syntheses of this compound using low-temperature organolithium pathways are not extensively detailed, the general principles of organolithium chemistry suggest that careful control of stoichiometry and temperature would be critical to favor the desired monosubstitution product. wikipedia.orglibretexts.org

Hydrosilylation-Based Synthetic Routes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry for producing compounds like silane (B1218182) coupling agents. guidechem.comnih.gov A hypothetical hydrosilylation route to this compound could involve the addition of dimethylchlorosilane (Me₂SiHCl) to a chlorinated alkene such as vinyl chloride (CH₂=CHCl).

This reaction would theoretically be catalyzed by transition metals, most commonly platinum or rhodium complexes. nih.govnih.gov However, the hydrosilylation of chlorinated alkenes can be complex, with potential for side reactions. The regioselectivity of the addition (i.e., whether the silicon adds to the α- or β-carbon of the double bond) and competing reactions can lower the yield of the desired product. nih.gov While the hydrosilylation of allyl chloride with trichlorosilane (B8805176) is an industrially significant process, specific and efficient hydrosilylation routes for the direct synthesis of this compound are not prominently featured in the scientific literature, indicating potential challenges in achieving high selectivity and yield. nih.govnih.gov

Comprehensive Analysis of Reaction Mechanisms

The dual functionality of this compound, possessing both a reactive Si-Cl bond and a C-Cl bond, governs its chemical behavior. innospk.comcymitquimica.com Understanding the mechanisms of its reactions is key to harnessing its synthetic potential.

Nucleophilic Substitution Pathways at Silicon and Carbon Centers

This compound is an excellent substrate for nucleophilic substitution reactions, which can occur at two distinct electrophilic centers: the silicon atom and the carbon atom of the chloromethyl group.

The silicon-chlorine bond is highly polarized and susceptible to cleavage by nucleophiles. This reactivity is characteristic of chlorosilanes and is the basis for many of their applications. orgsyn.org For example, Grignard reagents (RMgX) react selectively and efficiently with the Si-Cl bond to form a new silicon-carbon bond, leaving the chloromethyl group's C-Cl bond intact. orgsyn.orgresearchgate.net This selective substitution is often facilitated by catalysts, such as zinc salts, which enhance the reaction rate under mild conditions. orgsyn.org The reaction with phenylmagnesium bromide, for instance, proceeds smoothly in the presence of a zinc catalyst to yield (chloromethyl)dimethylphenylsilane. orgsyn.org This demonstrates the significantly higher lability of the Si-Cl bond compared to the C-Cl bond in this type of reaction.

Reaction TypeNucleophileElectrophilic CenterProduct TypeKey Features
Si-C Bond FormationGrignard Reagents (RMgX)SiliconTetraorganosilaneHigh selectivity for Si-Cl bond; often catalyzed by Zn salts. orgsyn.org
Si-O Bond FormationWater, AlcoholsSiliconSilanol (B1196071), AlkoxysilaneSi-Cl bond is moisture sensitive, leading to hydrolysis. cymitquimica.com
C-C/C-Heteroatom Bond FormationVarious NucleophilesCarbon (CH₂Cl)Substituted OrganosilaneReactivity is similar to a primary alkyl chloride.

The carbon-chlorine bond in the chloromethyl group exhibits reactivity typical of a primary alkyl halide. It can undergo nucleophilic substitution with a variety of nucleophiles, although it is generally less reactive than the Si-Cl bond. researchgate.net This differential reactivity allows for sequential functionalization of the molecule. A nucleophile can first be directed to the silicon center, and subsequently, a different nucleophilic substitution can be performed at the chloromethyl carbon under different reaction conditions.

Transsilylation Mechanisms and Cyclic Compound Formation

Transsilylation, or redistribution reactions, are common among organosilicon compounds, involving the exchange of substituents around a silicon center. While specific studies on the transsilylation of this compound are not widely documented, related processes are known. For instance, chloro-methyl-disilanes can be cleaved with hydrogen chloride under catalytic conditions to yield monomeric chloromethylsilanes. google.com This process involves the breaking and reforming of silicon-element bonds, a key feature of transsilylation mechanisms. It is plausible that under Lewis acid catalysis, this compound could undergo redistribution reactions to form species like dichlorodimethylsilane (B41323) and bis(chloromethyl)dimethylsilane.

The bifunctional nature of this compound also allows for the potential formation of cyclic compounds. Intramolecular cyclization is not possible with the parent molecule but can occur in its derivatives. More commonly, intermolecular reactions can lead to cyclic dimers or oligomers. For example, a Wurtz-type coupling reaction using an alkali metal could theoretically lead to the formation of 1,2-bis(dimethylsilyl)ethane (B2672882) derivatives, which could further react to form cyclic structures. A plausible reaction is the intermolecular condensation to form a 1,3-dichloro-1,1,3,3-tetramethyldisiloxane upon controlled hydrolysis. Furthermore, synthetic strategies involving the conversion of the chloromethyl group into a nucleophilic entity could facilitate the formation of silacyclic compounds, such as silacyclobutanes, which are valuable precursors in polymer chemistry. researchgate.net

Cross-Coupling Reactions with Group 14 Element Nucleophiles

Cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. This compound, through its reactive Si-Cl bond, can participate in such reactions, particularly with organometallic nucleophiles from Group 14 (e.g., organosilicon, organogermanium, organotin, and organolead compounds). The Hiyama coupling is a notable example where organosilanes are activated by a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that is more amenable to transmetalation with a palladium catalyst.

Chlorosilanes, including this compound, have been shown to be effective partners in these palladium-catalyzed reactions. The process facilitates the formation of a new silicon-carbon bond, replacing the chlorine atom on the silicon center with an organic group from the nucleophile. For instance, reaction with an arylsilane nucleophile in the presence of a palladium catalyst and a fluoride activator would yield an aryl(chloromethyl)dimethylsilane. The reactivity of chlorosilanes can be advantageous, and in some cases, they serve as optimal coupling partners even with challenging electrophiles like aryl chlorides.

Recent advancements have also explored nickel-catalyzed cross-electrophile coupling reactions, which can forge C(sp²)–Si bonds using vinyl chlorosilanes, demonstrating the expanding utility of chlorosilanes as substrates in modern synthetic chemistry. These methodologies provide a pathway to synthesize complex organosilanes with diverse functionalities.

Radical and Ionic Reaction Intermediates

The chemistry of this compound involves both radical and ionic intermediates, stemming from its two distinct chloro-functionalized centers.

Radical Intermediates: The generation of a silyl (B83357) radical from the chlorosilyl moiety is a key transformation. While the silicon-chlorine bond is strong, modern synthetic methods have enabled its single-electron reduction to generate silyl radicals. Electrochemistry, for instance, can drive the energetically challenging reductive cleavage of Si-Cl bonds at highly biased potentials to produce these reactive intermediates. Once formed, the (chloromethyl)dimethylsilyl radical can participate in various alkene silylation reactions, such as disilylation and hydrosilylation, under transition-metal-free conditions. Photochemical methods, using visible light and a photocatalyst, can also induce the homolysis of Si-C bonds in specific precursors to generate silyl radicals, showcasing a mild and efficient alternative pathway.

Ionic Intermediates: The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom in the Si-Cl bond highly electrophilic. This allows the silicon center to act as a potent electrophile in ionic reactions. It readily reacts with nucleophiles, such as Grignard reagents (e.g., Phenylmagnesium bromide) or organolithium compounds, in nucleophilic substitution reactions to form new silicon-carbon bonds. These reactions are fundamental for introducing organic moieties onto the silicon atom. The chloromethyl group (CH₂Cl), conversely, can react as an electrophilic carbon center in nucleophilic substitution reactions (e.g., with amines or amides), proceeding through a typical SN2 mechanism.

Intermediate TypeGeneration MethodPotential Subsequent Reaction
Silyl Radical Electroreduction of Si-Cl bondAlkene Hydrosilylation, Disilylation
Ionic (Electrophilic Si) Inherent polarity of Si-Cl bondNucleophilic substitution with Grignard reagents
Ionic (Electrophilic C) Inherent polarity of C-Cl bondNucleophilic substitution with amines, amides

Thermal and Dyotropic Rearrangements of Chloromethylsilanes

Chloromethylsilanes can undergo thermal rearrangements, which are often classified as dyotropic rearrangements. This type of concerted intramolecular process involves the simultaneous migration of two sigma bonds. For (chloromethyl)dimethylsilane (B1588744), gas-phase pyrolysis leads to a unimolecular isomerization to form trimethylchlorosilane. cymitquimica.com This transformation involves the migration of the chlorine atom from the carbon to the silicon atom, with a concurrent migration of a hydrogen atom from the silicon to the carbon atom. cymitquimica.comorgsyn.org

Theoretical studies using density functional theory (DFT) suggest that this rearrangement proceeds through a double-three-membered-ring transition state. orgsyn.org The energy barrier for the rearrangement of (chloromethyl)dimethylsilane has been calculated to be approximately 201.6 kJ mol⁻¹. orgsyn.org Kinetic studies have shown that the ease of migration for the group attached to silicon is H > Aryl > Me. cymitquimica.com While originally thought to be a fully concerted process, some studies have suggested a stepwise mechanism for related α-halosilanes. However, kinetic results for the gas-phase rearrangement of aryl-substituted (chloromethyl)silanes indicate that the reaction is likely concerted. cymitquimica.com These rearrangements represent an important, albeit high-energy, pathway in the chemistry of chloromethylsilanes.

CompoundCalculated Energy Barrier (kJ mol⁻¹)Rearrangement Product
Chloromethylsilane217.4Methylchlorosilane
(Chloromethyl)dimethylsilane201.6Trimethylchlorosilane
(Chloromethyl)vinylsilane208.7Vinylmethylchlorosilane

Derivatization and Functionalization Strategies

Synthesis of Silanol Derivatives

The synthesis of silanols from chlorosilanes via hydrolysis is a direct and fundamental transformation. This compound readily reacts with water, leading to the substitution of the chlorine atom on the silicon with a hydroxyl group. This reaction yields (chloromethyl)dimethylsilanol. The hydrolysis must be carefully controlled, as the resulting silanols can be prone to self-condensation to form disiloxanes, especially under acidic or basic conditions. Despite this, hydrolysis remains a straightforward and common method for producing low molecular weight silanols. These silanol derivatives are valuable intermediates themselves, serving as powerful nucleophiles in palladium-catalyzed cross-coupling reactions.

Amine and Ammonium (B1175870) Functionalization

The chloromethyl group of this compound is an excellent electrophilic center for reactions with amine nucleophiles. This reactivity allows for the straightforward introduction of amine and ammonium functionalities. For example, (chloromethyl)silyl-terminated carbosilane dendrimers can be functionalized by reaction with aminophenols, followed by quaternization of the newly introduced amine with methyl iodide to yield ammonium-terminated dendrimers. chemrxiv.org Similarly, the chloromethyl group can be used to alkylate primary or secondary amines to produce aminomethylsilanes, or tertiary amines to synthesize quaternary ammonium salts. These functionalized silanes are investigated for various applications, including as antimicrobial agents and as specialized separation materials. chemrxiv.orginnospk.com

Reactions with N-Trimethylsilyl Derivatives of Amides, Lactams, and Heterocycles

The reaction of this compound with N-trimethylsilyl derivatives of amides and lactams is a multistage process. fishersci.ca The interaction begins with a transsilylation step, where the N-trimethylsilyl group is exchanged for the (chloromethyl)dimethylsilyl group, eliminating trimethylchlorosilane. fishersci.ca This yields an unstable N-[(chloromethyl)dimethylsilyl]amide or -lactam intermediate.

This intermediate then undergoes a second, intramolecular rearrangement. This (dimethylchlorosilyl)methylation can proceed via two pathways. A kinetically controlled transformation leads to O-[(dimethylchlorosilyl)methyl]imidates, which are O-silylated intermediates containing a hypervalent Cl-Si-N bond. fishersci.ca These intermediates can then rearrange, in what is analogous to a Chapman rearrangement, to the thermodynamically more stable N-[(dimethylchlorosilyl)methyl]amides and lactams, which are (O-Si) chelated final products. fishersci.ca This complex reaction pathway highlights the sophisticated transformations possible with bifunctional silanes.

ReactantInitial StepIntermediateFinal Product
N-trimethylsilyl-amideTranssilylationN-[(chloromethyl)dimethylsilyl]amideN-[(dimethylchlorosilyl)methyl]amide
N-trimethylsilyl-lactamTranssilylationN-[(chloromethyl)dimethylsilyl]lactamN-[(dimethylchlorosilyl)methyl]lactam

Introduction of Diverse Organic Moieties via Selective Reactivity

The synthetic utility of this compound is significantly enhanced by the differential reactivity of its two chlorine atoms, one attached to the silicon atom (Si-Cl) and the other to the methyl group (C-Cl). This disparity in reactivity allows for the selective introduction of a wide array of organic moieties, positioning this compound as a versatile building block in organosilicon chemistry and broader organic synthesis. orgsyn.orginnospk.com The silicon-chlorine bond is generally more susceptible to nucleophilic attack than the carbon-chlorine bond of the chloromethyl group, enabling a stepwise functionalization strategy. orgsyn.org

The primary route for introducing organic groups involves the nucleophilic substitution at the silicon center. Organometallic reagents, such as Grignard and organolithium reagents, readily react with the Si-Cl bond to form new silicon-carbon bonds. orgsyn.org For instance, the reaction of this compound with phenylmagnesium bromide is a well-established method for synthesizing (chloromethyl)dimethylphenylsilane. orgsyn.org Research has shown that this transformation can be efficiently catalyzed by zinc salts, such as dichloro(N,N,N',N'-tetramethylethylenediamine)zinc, which promotes the reaction with a broader scope of organomagnesium reagents. orgsyn.org

Recent advancements in catalysis have further expanded the possibilities for C-Si bond formation. Palladium-catalyzed cross-coupling reactions, specifically a silyl-Kumada type reaction, have been developed to couple monochlorosilanes with primary and secondary alkyl Grignard reagents. nih.gov This methodology is notable as it overcomes the high bond dissociation energy of the Si-Cl bond without the need for external activating agents, allowing for the synthesis of various linear and α-branched alkyl silanes in high yields. nih.gov

The selective functionalization at the silicon center provides a (chloromethyl)silyl intermediate that retains a reactive handle for subsequent chemical transformations. The chloromethyl group can then undergo nucleophilic substitution reactions to introduce a second, different organic moiety. This sequential reactivity is fundamental to its application as an intermediate in the production of silane coupling agents, which are designed to bridge organic and inorganic materials. innospk.com

The following table summarizes selected reactions demonstrating the introduction of diverse organic moieties via the selective reactivity of this compound.

Nucleophile/ReagentCatalyst/ConditionsProductYield (%)
Phenylmagnesium bromideDichloro(N,N,N',N'-tetramethylethylenediamine)zinc, 1,4-Dioxane/THF, 0°C to 23°C(Chloromethyl)dimethylphenylsilane80-81
Primary alkyl-magnesium halidesPalladium catalyst with DrewPhos ligand(Chloromethyl)dimethyl(alkyl)silaneHigh
Secondary alkyl-magnesium halidesPalladium catalyst with DrewPhos ligand(Chloromethyl)dimethyl(alkyl)silaneHigh
Sterically demanding aromatic magnesium halidesPalladium catalyst with DrewPhos ligand(Chloromethyl)dimethyl(aryl)silaneHigh

The data in this table is compiled from published research findings. orgsyn.orgnih.gov

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Elucidation of Chloro(chloromethyl)dimethylsilane and Its Derivatives

Spectroscopic analysis is fundamental to the characterization of this compound, offering detailed insights into its atomic connectivity and molecular geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound.

In ¹H NMR spectroscopy, the proton signals for this compound appear at specific chemical shifts that correspond to the different hydrogen environments within the molecule. chemicalbook.com The methyl protons attached to the silicon atom typically produce a singlet, while the methylene (B1212753) protons of the chloromethyl group also appear as a singlet, but further downfield due to the deshielding effect of the adjacent chlorine atom. chemicalbook.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the six protons of the dimethylsilyl group (Si-(CH₃)₂) are observed as a singlet at approximately 0.548 ppm, and the two protons of the chloromethyl group (CH₂Cl) are seen as a singlet at around 2.948 ppm. chemicalbook.com

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The carbon atoms of the methyl groups and the chloromethyl group resonate at distinct chemical shifts, allowing for unambiguous structural assignment. chemicalbook.com

Detailed ¹H NMR spectral data for this compound is presented in the table below. chemicalbook.com

Parameter Value (ppm) Associated Group
Shift A2.948CH₂Cl
Shift B0.548Si-(CH₃)₂
Solvent: CDCl₃, Frequency: 89.56 MHz

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of Si-Cl, C-Cl, Si-C, and C-H bonds. thermofisher.comchemicalbook.com

Studies have shown that this compound exists as a mixture of two conformers: anti and gauche. researchgate.net The IR spectra of the compound in the vapor phase, as well as in amorphous and crystalline solid states, have been recorded to analyze these conformational isomers. researchgate.net The spectra are interpreted with the anti conformer being the more stable form in both the vapor and liquid phases, and it is the form present in the crystalline state. researchgate.net The presence of specific IR bands that disappear upon crystallization provides evidence for the existence of multiple conformations in the liquid and vapor states. researchgate.net A derivative, (chloromethyl)dimethylphenylsilane, shows characteristic IR peaks at 3070, 2963, 1427, 1250, 1119, 841, and 698 cm⁻¹. orgsyn.org

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. This information is crucial for confirming the molecular structure and understanding bond stabilities. smolecule.com

Under electron ionization (EI), the molecule undergoes fragmentation, producing a series of characteristic ions. The mass spectrum of this compound shows a molecular ion peak ([M]⁺˙) which confirms its molecular weight. massbank.jp However, the most abundant peaks often correspond to stable fragment ions. A prominent fragment is observed at m/z 93, which corresponds to the [Si(CH₃)₂Cl]⁺ ion, formed by the loss of the chloromethyl radical. massbank.jp Other significant fragments are also observed, providing a unique fingerprint for the compound. massbank.jp

A detailed representation of the mass spectrometry data for this compound is provided in the interactive table below. massbank.jp

m/z Relative Intensity Possible Fragment
93999[Si(CH₃)₂Cl]⁺
95373[Si(CH₃)₂Cl]⁺ (³⁷Cl isotope)
65137[Si(CH₃)ClH]⁺
99140[M - CH₃ - Cl]⁺
10194[M - CH₃ - Cl]⁺ (³⁷Cl isotope)
14225[M]⁺˙
14416[M]⁺˙ (³⁷Cl isotope)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, single-crystal X-ray analysis has been used to establish their molecular structures unequivocally. For example, the structure of tetrakis[(chloromethyl)dimethylsilylethynyl]silane, a compound synthesized from a this compound derivative, was confirmed using X-ray analysis, in conjunction with IR and NMR spectroscopy. researchgate.net Such studies provide accurate bond lengths, bond angles, and conformational details of the molecule in the crystalline phase.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides valuable theoretical insights into the properties and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) has been employed to investigate the thermal rearrangement reactions of chloromethylsilanes, including this compound. researchgate.net Studies using the B3LYP/6-311G(d,p) level of theory have been conducted to model the structures of reactants, transition states, and products. researchgate.net These calculations have shown that the thermal rearrangement proceeds through a single pathway involving a double-three-membered-ring transition state. researchgate.net In this process, the chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom simultaneously migrates from the silicon to the carbon atom. researchgate.net The calculated energy barrier for the rearrangement of (chloromethyl)dimethylsilane (B1588744) is 201.6 kJ mol⁻¹. researchgate.net

DFT calculations have also been used to determine bond dissociation energies (BDEs). For a related compound, chloro(2-chloroethyl)dimethylsilane, DFT calculations at the B3LYP/6-311++G(d,p) level suggest a BDE of approximately 340 kJ/mol for the Si-Cl bond and 310 kJ/mol for the C-Cl bond. Furthermore, theoretical studies on low-energy electron attachment have utilized DFT to calculate changes in molecular structure upon forming a transient negative ion. mdpi.com

Calculation of Transition State Geometries and Energy Barriers

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the characterization of transient structures and their associated energetics. For this compound, theoretical studies have focused on understanding its thermal rearrangement pathways.

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level have been employed to investigate the thermal rearrangement of (chloromethyl)dimethylsilane. researchgate.net These studies fully optimized the structures of the reactant, the transition state, and the resulting product. The calculations revealed that the thermal rearrangement proceeds via a single, concerted pathway. researchgate.net This pathway involves the migration of the chlorine atom from the carbon atom to the silicon atom, occurring simultaneously with the migration of a hydrogen atom from the silicon to the carbon atom. researchgate.net

The geometry of the transition state for this process is a distinctive double-three-membered-ring structure, which accommodates the simultaneous bond-breaking and bond-forming events. researchgate.net The calculated energy barrier for this rearrangement was determined to be 201.6 kJ mol⁻¹. researchgate.net This value provides a quantitative measure of the energy required to initiate the isomerization, highlighting the thermal stability of the molecule while defining the conditions under which rearrangement can occur. Such computational analyses are crucial for predicting reaction outcomes and designing synthetic strategies. researchgate.net

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a detailed understanding of a molecule's electronic structure and its inherent reactivity. Methods like Density Functional Theory (DFT) are used to analyze molecular orbitals, charge distributions, and other electronic properties that govern how a molecule interacts with other chemical species. nih.govuss.cl

For organosilicon compounds, including this compound, DFT calculations using various functionals (such as B3LYP and M06) and basis sets (like 6-311G(d,p) and 6-31G(d)) have been successfully applied to model molecular geometries and reaction mechanisms. researchgate.netnih.govacs.org The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and localization of these orbitals can identify the likely sites for nucleophilic and electrophilic attack, respectively, offering predictions about the molecule's chemical behavior. uss.cl

Furthermore, these computational methods allow for the calculation of properties such as bond dissociation energies (BDE). For instance, calculations on related simple chlorosilanes have been used to determine the strength of the Si-Cl bond, which is fundamental to understanding reactions involving the cleavage of this bond. nih.gov The electronic structure analysis also helps rationalize observed selectivities in reactions, such as the preferential borylation of certain C-H bonds in the presence of an iridium catalyst, by evaluating the energetics of intermediate steps in the catalytic cycle. acs.org These theoretical insights complement experimental findings and provide a predictive framework for the reactivity of this compound.

Low-Energy Electron Attachment Kinetics and Mechanisms

The interaction of low-energy electrons with this compound is a critical process in environments such as industrial plasmas. Studies have been conducted to determine the kinetics and mechanisms of these interactions, providing essential data for plasma modeling. nih.gov

The kinetics of thermal electron attachment to this compound have been investigated experimentally using the pulsed Townsend technique, also known as the electron swarm method. nih.gov In this method, electrons drift through a gas under the influence of a uniform electric field, and their capture by scavenger molecules (the silane) is monitored over time to determine kinetic parameters. nih.govresearchgate.net

The process is found to be a dissociative electron attachment, where the molecule captures a low-energy electron to form a transient negative ion, which then rapidly dissociates. The rate coefficient for this process is dependent on temperature, following the Arrhenius law. researchgate.net Experimental measurements have provided precise values for the rate coefficient and the activation energy, which represents the energy barrier for the electron attachment process. nih.govmdpi.com These results indicate that this compound is an effective electron scavenger, although less so than corresponding chloroalkanes like carbon tetrachloride. nih.gov

Table 1: Kinetic Data for Thermal Electron Attachment to this compound and Related Compounds

Compound Rate Coefficient at 298 K (cm³ s⁻¹) Activation Energy (Ea) (eV)
This compound (1.24 ± 0.05) x 10⁻¹¹ nih.gov 0.31 ± 0.01 nih.gov
Chlorotrimethylsilane (B32843) (9.56 ± 0.02) x 10⁻¹¹ nih.gov 0.29 ± 0.01 nih.gov
Dichlorodimethylsilane (B41323) (6.62 ± 0.02) x 10⁻¹¹ nih.gov 0.24 ± 0.01 nih.gov
Trichlorosilane (B8805176) (5.18 ± 0.22) x 10⁻¹⁰ nih.gov 0.25 ± 0.01 nih.gov

Compound Index

Table 2: List of Chemical Compounds Mentioned

Compound Name
(Chloromethyl)dimethylsilane
(Chloromethyl)vinylsilane
1,1-dichloro-1-silacyclohexane
2-amino-2′,5-dichlorobenzophenone
2-amino-5-chloro-2′-fluorobenzophenone
7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one
7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one
Carbon tetrachloride
This compound
Chloroform
Chloromethyldimethylchlorosilane
Chloromethylsilane
Chlorotrimethylsilane
Dichlorodimethylsilane
Hexamethyldisilazane (B44280)
Methylchlorosilane
Silacyclohexane
Tetrachlorosilane
Toluene
Trichlorosilane
Trimethylchlorosilane

Applications in Materials Science and Polymer Chemistry

Precursors for Silicone Polymer Systems

The compound is instrumental in the synthesis of silicone polymers, where it introduces reactive sites for further chemical modification. chemimpex.comsmolecule.com

Chloro(chloromethyl)dimethylsilane serves as a crucial precursor for creating silicone polymers that feature pendent chloromethyl groups. smolecule.com These groups are essentially reactive handles on the polymer backbone, allowing for subsequent functionalization. This capability enables researchers to meticulously tailor the properties of the resulting silicone polymers for specific and advanced applications. smolecule.com The presence of the chloromethyl group opens the door to a variety of nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups. smolecule.com This allows for the introduction of a wide range of functionalities to the silicone polymer, thereby modifying its chemical and physical properties.

As a cross-linking agent, this compound plays a pivotal role in the formation of robust polymer networks. hengdasilane.com Cross-linking is the process of forming covalent bonds between individual polymer chains, which transforms a collection of separate chains into a single, continuous network. hengdasilane.com This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. hengdasilane.com In the context of silicone polymers, this compound can react with other silicone monomers to form these cross-linked structures. hengdasilane.com The resulting silicone elastomers exhibit excellent mechanical properties, high-temperature resistance, and good electrical insulation, making them suitable for demanding applications in the automotive and construction industries.

Development of Silane (B1218182) Coupling Agents

One of the most significant applications of this compound is in the formulation of silane coupling agents. These agents act as molecular bridges at the interface between organic and inorganic materials, which are often incompatible. chemimpex.comontosight.ai

The compound is also employed to modify the surfaces of various materials, including glass, metals, and polymers, to render them hydrophobic (water-repellent) and more resistant to chemical attack. chemimpex.comsmolecule.com This is achieved by creating a durable, low-surface-energy coating on the substrate. Such surface modifications are highly valuable for a wide range of products, including coatings, sealants, and electronic components, where protection from moisture and corrosive chemicals is essential. chemimpex.comontosight.aismolecule.com Research has demonstrated the effectiveness of silanes in creating hydrophobic surfaces on various substrates. ntnu.nogelest.com

Applications in Controlled Polymerization Techniques

This compound and similar compounds have been investigated for their utility in controlled polymerization techniques, which allow for the synthesis of polymers with well-defined structures and molecular weights. One such technique is Atom Transfer Radical Polymerization (ATRP), a type of living radical polymerization that relies on a reversible equilibrium between active radical species and dormant halogen-containing species. tuwien.at The halogen atom in compounds like this compound can act as a dormant species that is activated by a catalyst. tuwien.at This controlled process enables the synthesis of complex polymer architectures such as block copolymers and star polymers. tuwien.atdtu.dk

Furthermore, this compound has been utilized in chemoselective stepwise coupling reactions with living polymers created through anionic polymerization. researchgate.net This methodology allows for the synthesis of well-defined block copolymers by reacting end-functionalized precursors with other living polymers. researchgate.net Anionic ring-opening polymerization (AROP) is another area where related chlorosilanes are used as terminating agents to introduce functional groups at the end of polymer chains, enabling the creation of block copolymers. mdpi.com

Initiation in Ring-Opening Polymerization

While not a classical initiator that starts a polymer chain, this compound plays a crucial role as a highly effective terminating or end-capping agent in the anionic ring-opening polymerization (AROP) of cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3). encyclopedia.pubrsc.orgnih.gov In these processes, a living polymer chain, often initiated by an organolithium compound like butyllithium, is intentionally terminated with this compound. encyclopedia.pubnih.gov

The process involves the nucleophilic attack of the living silanolate chain end on the silicon atom of this compound. This reaction cleaves the highly reactive Si-Cl bond, effectively capping the polymer chain while leaving the chloromethyl group intact at the polymer terminus. dur.ac.uk The resulting polymer, for instance, a polydimethylsiloxane (B3030410) (PDMS), is thus functionalized with a terminal chloromethyl group. This reactive handle transforms the polymer into a macromolecular building block, ready for subsequent reactions like the synthesis of graft or block copolymers. encyclopedia.pub This technique is a cornerstone for producing hemitelechelic (functionalized at one end) polysiloxanes with controlled molecular weight and narrow dispersity. rsc.org

Parameter Description Reference
Monomer Hexamethylcyclotrisiloxane (D3) encyclopedia.pubnih.gov
Initiator Butyllithium (BuLi) encyclopedia.pubnih.gov
Terminating Agent This compound researchgate.net
Function Introduces a terminal chloromethyl group smolecule.com
Resulting Polymer Chloromethyl-end-functionalized Polydimethylsiloxane (PDMS) encyclopedia.pubnih.gov

Role in Anionic Polymerization Methodologies

The utility of this compound extends to other living anionic polymerization systems beyond cyclosiloxanes. Its primary role is to act as a selective electrophile for terminating living anionic polymer chains, thereby introducing a reactive chloromethyl functional group at the chain end. This methodology is particularly powerful for creating well-defined block copolymers. innospk.com

A notable example is in the living anionic polymerization of 1,3-cyclohexadiene. After polymerization is initiated with a reagent like s-butyllithium, the resulting poly(1,3-cyclohexadienyl)lithium living anions are terminated by reaction with this compound. researchgate.net This step quantitatively yields a polymer with a terminal chloromethyl group (CM-PCHD). This functionalized polymer can then be used in subsequent reactions, such as the addition of large molecules like 5-(4-hydroxyphenyl)-10,15,20-triphenylporphyrin, to create complex, high-value macromolecular structures. researchgate.net The chemoselective nature of the reaction, where the living anion preferentially attacks the Si-Cl bond over the C-Cl bond, is critical to the success of this methodology.

Macroinitiator Design for Atom Transfer Radical Polymerization (ATRP)

The terminal chloromethyl group introduced by this compound is an ideal initiating site for Atom Transfer Radical Polymerization (ATRP). This allows polymers functionalized by this compound to serve as macroinitiators for the synthesis of block copolymers. researchgate.net

Once a polymer chain, such as PDMS, has been end-capped with this compound, the resulting terminal chloromethyl group can be activated by a transition metal complex (e.g., a copper complex) to generate a radical. This radical then initiates the polymerization of a second monomer, such as styrene (B11656) or N-isopropylacrylamide (NIPAAM), growing a new block from the end of the original polymer chain. researchgate.net This "grafting-from" approach is a versatile strategy for combining polymers with different properties, such as the hydrophobicity of polysiloxanes with the stimuli-responsive nature of poly(N-isopropylacrylamide), to create advanced amphiphilic block copolymers.

Advanced Functional Material Fabrication

The reactivity of this compound makes it a key component in the synthesis of a wide array of functional materials, from surface modifiers to components for microelectronics. innospk.comgelest.com

Design of Specialty Chemicals and Surface Modifiers

This compound is a foundational building block for a variety of specialty organosilicon compounds and is widely used as a surface modifier. smolecule.cominnospk.com Its Si-Cl bond can react with hydroxyl groups on the surfaces of inorganic materials like silica (B1680970), glass, and metals, covalently bonding the dimethylsilyl group to the substrate. cfsilicones.com This process alters the surface properties, for instance, rendering a hydrophilic silica surface hydrophobic. cfsilicones.com

Furthermore, the pendant chloromethyl group can be subsequently modified, allowing for the attachment of a wide range of functional molecules. This makes it a valuable silane coupling agent, improving adhesion between inorganic fillers and organic polymer matrices in composites. smolecule.cominnospk.com In synthetic chemistry, it is used to create novel organosilicon reagents. For example, its reaction with pyrrole (B145914) in the presence of hexamethyldisilazane (B44280) produces 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, a specialized silyl-pyrrole derivative. researchgate.net

Application Area Function of this compound Resulting Material/Effect Reference
Composites Coupling AgentImproved adhesion between fillers and polymer matrix. innospk.com
Surface Modification Hydrophobizing AgentModifies surfaces of silica, glass, and metals. cfsilicones.com
Organic Synthesis Reactive IntermediatePrecursor for functionalized organosilanes (e.g., silyl-pyrroles). researchgate.net
Coatings/Adhesives Adhesion PromoterImproves wetting and dispersibility of pigments and fillers. innospk.com

Applications in Electronics and Nanotechnology Research

The unique properties of materials derived from this compound have led to their use in high-technology applications, including electronics and nanotechnology. gelest.com

In the field of microelectronics, silicon-containing polymers derived from this compound are explored for use in photolithography. researchgate.net For instance, it is a listed component in formulations for anti-reflective coatings used during the manufacture of semiconductor devices. google.com These coatings are critical for controlling light reflection during the photoresist exposure process, enabling the fabrication of smaller and more precise integrated circuits. google.com Silicon-containing polyureas synthesized using derivatives of this compound have also been identified as potential materials for photolithography due to their photodegradable nature. researchgate.net

In nanotechnology, its ability to functionalize surfaces is exploited to modify nanoparticles. cfsilicones.com For example, it can be used to alter the surface of silica nanoparticles for applications in reversed-phase chromatography, enhancing their performance. cfsilicones.com The creation of block copolymers that can self-assemble into nanostructures like vesicles also highlights its role in the bottom-up fabrication of nanomaterials. encyclopedia.pubnih.gov

Role in Organic Synthesis and Pharmaceutical/agrochemical Intermediates

Versatile Intermediate in Complex Organosynthetic Pathways

As a cornerstone in organosilicon chemistry, Chloro(chloromethyl)dimethylsilane's utility stems from its ability to participate in diverse chemical transformations. It acts as an important intermediate in organic synthesis, enabling the creation of complex molecular structures and novel materials. chemimpex.comnbinno.com Its distinct reactive sites—the Si-Cl bond and the C-Cl bond—can be addressed under different reaction conditions, allowing for controlled and sequential introduction of the dimethylsilylmethyl moiety into organic frameworks.

Introduction of Chloromethyl Moieties

The chloromethyl group (–CH₂Cl) is a functional group that serves as a valuable handle for further chemical modification. wikipedia.org this compound is an effective reagent for introducing the (chloromethyl)dimethylsilyl group into molecules. The chloromethyl functionality within this compound allows for subsequent nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. chemimpex.com This characteristic makes it a key building block in the development of specialty chemicals and surface modifiers. chemimpex.com

Formation of Silane (B1218182) Derivatives for Targeted Synthesis

A primary application of this compound is in the synthesis of a wide range of silane derivatives. chemimpex.com The reactivity of the silicon-chlorine bond allows for straightforward reactions with nucleophiles such as alcohols, amines, and organometallic reagents. For instance, it is a precursor to useful reagents like dimethylphenylsilylmethylmagnesium chloride. orgsyn.org

The nucleophilic substitution at the silicon center is a common strategy for creating tetraorganosilanes. orgsyn.org Reaction with a Grignard reagent, such as phenylmagnesium bromide, replaces the chlorine atom on the silicon with the corresponding organic group, yielding a more complex silane derivative. orgsyn.org This versatility is fundamental to its role in producing silane coupling agents, which are essential for enhancing adhesion between organic polymers and inorganic substrates in composite materials. chemimpex.cominnospk.comchemicalbook.com

Example Reaction: Synthesis of (Chloromethyl)dimethylphenylsilane

ReactantsReagents/SolventsProduct
This compoundPhenylmagnesium bromide (PhMgBr), 1,4-Dioxane, THF(Chloromethyl)dimethylphenylsilane

This reaction demonstrates the selective substitution at the silicon atom, leaving the chloromethyl group intact for further transformations. orgsyn.org

Building Block in Medicinal and Agrochemical Chemistry

The structural motifs provided by this compound are incorporated into various biologically active molecules. Its role as a versatile building block extends significantly into the life sciences, where it serves as a starting material for active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comwacker.com

Synthesis of Pharmaceutical Active Ingredients (APIs)

This compound is identified as a key intermediate in the synthesis of pharmaceuticals. chemimpex.comwacker.com API intermediates are chemical compounds that form the basis of the final active drug substance, and their use can simplify complex synthetic pathways. zmsilane.com The incorporation of silicon into drug molecules can modulate properties such as lipophilicity, metabolic stability, and binding affinity. Chlorine-containing compounds are also a major class of pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market. nih.gov While specific API synthesis pathways involving this compound are often proprietary, its classification as a building block for APIs underscores its importance in medicinal chemistry. wacker.com

Precursors for Agrochemical Substances

In the agricultural sector, this compound is a key building block for synthesizing pesticides. innospk.comchemicalbook.com Its reactivity allows chemists to design and construct complex molecules with specific biocidal activities. innospk.com By using it as a precursor, manufacturers can develop tailored pesticide formulations to target specific pests, contributing to crop protection and food security. innospk.com

Functional Group Protection Strategies

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. libretexts.org Chlorosilanes are widely used as protecting groups for alcohols, converting them into silyl (B83357) ethers. libretexts.orgnih.gov This transformation replaces the acidic proton of the hydroxyl group, rendering it unreactive to many reagents, such as Grignard reagents and oxidizing agents. libretexts.org

This compound can function as a silicon-based blocking agent, used to protect reactive hydrogens in alcohols and amines. cymitquimica.com The resulting silyl ether is stable under various reaction conditions but can be readily removed ("deprotected") under mild acidic conditions or by using a fluoride (B91410) ion source to regenerate the original alcohol. libretexts.org This strategy of protection and deprotection is a fundamental concept in the synthesis of complex pharmaceutical compounds.

General Steps in Functional Group Protection: libretexts.org

Protection: An alcohol reacts with a chlorosilane (in the presence of a base) to form a stable silyl ether.

Transformation: A desired chemical reaction is performed on another part of the molecule.

Deprotection: The silyl ether is cleaved to restore the original alcohol functional group.

Catalytic Applications and Reagent Design

This compound (CMDCS) is a versatile bifunctional molecule with two distinct reactive sites: a silicon-chlorine (Si-Cl) bond and a carbon-chlorine (C-Cl) bond. This dual functionality allows for its strategic use in the design of specialized reagents and in catalytic processes that require precise molecular construction. The differing reactivity of these two bonds is fundamental to its application in selective synthesis.

Cross-Coupling Reagent Utility

The direct use of chlorosilanes in transition metal-catalyzed cross-coupling reactions has historically been a significant challenge for synthetic chemists. The primary obstacle is the high strength of the Si-Cl bond, which has a bond dissociation energy of approximately 113 kcal/mol, making its activation difficult. nih.gov However, recent advancements have demonstrated that monochlorosilanes can be effectively utilized in such reactions, representing a significant step forward as chlorosilanes are abundant and cost-effective industrial chemicals. nih.gov

Research has shown that palladium-based catalytic systems are effective for the cross-coupling of monochlorosilanes with organometallic reagents like Grignard reagents (alkyl-magnesium halides). nih.gov This process, a variation of the Kumada coupling, allows for the formation of new carbon-silicon bonds. The use of specific, bulky phosphine (B1218219) ligands, such as DrewPhos, has been instrumental in enabling the activation of the robust Si-Cl bond, facilitating the coupling with both primary and secondary alkyl Grignard reagents to produce a variety of alkyl and aryl silanes in high yields. nih.gov

This compound fits within this class of reagents. Its Si-Cl bond can participate in these palladium-catalyzed reactions to form a new Si-C bond, while leaving the chloromethyl group intact for subsequent transformations. This makes it a valuable building block for introducing the (chloromethyl)dimethylsilyl moiety into organic molecules. Furthermore, the compound itself can be used as a precursor to create other useful tetraorganosilanes. orgsyn.org For instance, it reacts with Phenylmagnesium bromide in the presence of a zinc-based catalyst to synthesize (chloromethyl)dimethylphenylsilane, which is a precursor to other important organometallic reagents. orgsyn.org

Table 1: Research Findings on Chlorosilane Cross-Coupling

Catalyst System Reagents Reaction Type Key Finding
Palladium with DrewPhos ligand Monochlorosilanes, Grignard reagents Silyl-Kumada Coupling Enables direct use of abundant chlorosilanes by activating the strong Si-Cl bond. nih.gov
Dichloro(TMEDA)zinc This compound, Phenylmagnesium bromide Substitution Synthesizes (chloromethyl)dimethylphenylsilane, a key building block. orgsyn.org

Chemo- and Regioselective Transformations

The utility of this compound in organic synthesis is significantly enhanced by the differential reactivity of its two chlorine atoms, which enables chemo- and regioselective transformations. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity refers to the preference for reacting at one position over another.

The Si-Cl bond in this compound is highly susceptible to nucleophilic attack by reagents such as water, alcohols, and amines, leading to the formation of silanols, alkoxysilanes, or silylamines, respectively. cymitquimica.com In contrast, the C-Cl bond in the chloromethyl group is less reactive towards these nucleophiles under mild conditions but is susceptible to substitution by stronger nucleophiles or under conditions suitable for SN2 reactions.

This difference in reactivity allows for a two-stage synthetic strategy:

Reaction at the Silicon Center : A nucleophile can selectively displace the chloride on the silicon atom. For example, reacting CMDCS with an alcohol (R-OH) would yield (chloromethyl)dimethyl(alkoxy)silane. The chloromethyl group remains untouched during this step.

Reaction at the Chloromethyl Group : The resulting product can then be used in a subsequent reaction where a different nucleophile displaces the chloride from the chloromethyl group, forming a new C-C, C-N, or C-S bond.

This stepwise approach makes this compound a valuable linchpin reagent for connecting two different molecular fragments with high selectivity. Its derivatives, such as those used in the synthesis of specialized silicon-containing polymers and advanced materials, leverage this property. nbinno.com The chloromethyl group provides a reactive handle for grafting the silane moiety onto other molecules or surfaces, a critical function in the design of coupling agents and surface modifiers. innospk.comboropharm.com

Q & A

Q. What are the critical safety considerations when handling chloro(chloromethyl)dimethylsilane in laboratory settings?

this compound is highly flammable (flash point: 22°C) and corrosive, requiring strict adherence to safety protocols. Key measures include:

  • Use of flame-resistant equipment and inert atmospheres (e.g., nitrogen/argon) during reactions to prevent ignition .
  • Personal protective equipment (PPE): Acid-resistant gloves, face shields, and ventilation to avoid exposure to vapors (H314: severe skin/eye damage) .
  • Storage in sealed, dry containers to prevent hydrolysis, which generates HCl and can corrode metal surfaces (H290) .

Q. How is this compound typically purified for analytical applications?

Purification often involves fractional distillation under reduced pressure due to its boiling point of 115°C and sensitivity to moisture. Key steps include:

  • Pre-drying with molecular sieves (3Å) to remove trace water .
  • Distillation in inert gas environments to minimize decomposition.
  • Post-purification analysis via GC-MS or NMR to confirm purity (>98.0% GC) and absence of hydrolyzed byproducts .

Q. What are the standard applications of this compound in synthetic chemistry?

It is widely used as a silylating agent to derivatize polar compounds for gas chromatography (GC-ECD). Example protocol:

  • Reagent Mix : Hexane (1 mL), diethylamine (0.075 mL), and this compound (0.09 mL) .
  • Reaction : Add to a sample (e.g., pesticide derivatives) in ethyl acetate, reflux at 65°C for 30 minutes, then analyze via GC .
  • Outcome : Enhanced volatility and detectability of silylated analytes.

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of this compound in carbosilane surfactant synthesis?

The methyl and chloromethyl groups create steric bulk, affecting nucleophilic substitution kinetics. In micellization studies:

  • Substitution Reactions : Reactivity with thiols (e.g., thioglycolic acid) is slower compared to less hindered silanes, requiring optimized temperatures (50–80°C) and catalysts (e.g., DMPA) .
  • Structural Impact : Bulky substituents reduce aggregation in surfactant micelles, altering critical micelle concentration (CMC) values .

Q. What advanced spectroscopic techniques are employed to characterize this compound and its derivatives?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve Si–CH3 and Si–Cl environments. <sup>29</sup>Si NMR confirms silane connectivity (δ ≈ 15–25 ppm) .
  • GC-ECD : Quantifies silylation efficiency via retention time shifts and peak area ratios .
  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model Si–Cl bond dissociation energies and reaction pathways .

Q. What challenges arise in kinetic studies of this compound hydrolysis, and how are they mitigated?

Hydrolysis is rapid and exothermic, complicating kinetic measurements. Methodological solutions include:

  • Stopped-Flow Techniques : Monitor reaction progress in milliseconds under controlled pH .
  • Low-Temperature Studies : Conduct reactions at –40°C in anhydrous THF to slow hydrolysis .
  • Isotopic Labeling : Use D2O or <sup>18</sup>O-labeled water to trace hydrolysis mechanisms .

Methodological Notes

  • Silylation Optimization : Adjust reagent ratios (e.g., excess diethylamine) to neutralize HCl byproducts and improve derivatization yields .
  • Moisture Control : Use Schlenk lines or gloveboxes for moisture-sensitive reactions .
  • Reaction Monitoring : Employ inline FTIR or Raman spectroscopy to track silane consumption in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.